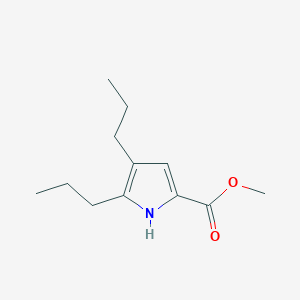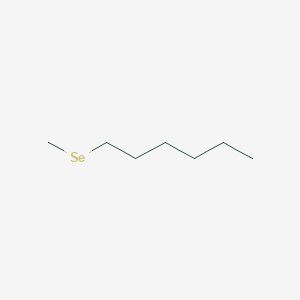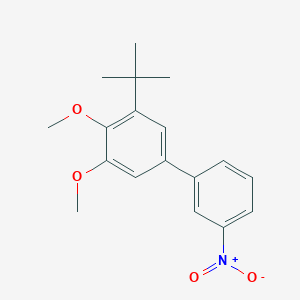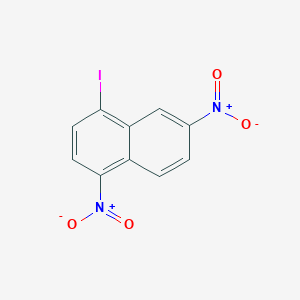![molecular formula C12H22O7 B14202669 1,3-Dioxolane-2-methanol, 4,4'-[oxybis(methylene)]bis[2-methyl- CAS No. 850465-26-8](/img/structure/B14202669.png)
1,3-Dioxolane-2-methanol, 4,4'-[oxybis(methylene)]bis[2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxolane-2-methanol, 4,4’-[oxybis(methylene)]bis[2-methyl-] is an organic compound with the molecular formula C10H18O7. It is a derivative of dioxolane, a heterocyclic acetal. This compound is known for its unique structure, which includes two dioxolane rings connected by an oxybis(methylene) bridge. It is used in various chemical and industrial applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dioxolane-2-methanol, 4,4’-[oxybis(methylene)]bis[2-methyl-] can be synthesized through the acetalization of aldehydes and ketalization of ketones with ethylene glycol . The reaction typically involves the use of an acid catalyst to facilitate the formation of the dioxolane ring. The reaction conditions include moderate temperatures and controlled pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves the condensation of ethylene glycol with formaldehyde or other aldehydes under acidic conditions . The process is optimized to achieve high yields and purity, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dioxolane-2-methanol, 4,4’-[oxybis(methylene)]bis[2-methyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The dioxolane rings can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include aldehydes, ketones, alcohols, and substituted dioxolane derivatives .
Aplicaciones Científicas De Investigación
1,3-Dioxolane-2-methanol, 4,4’-[oxybis(methylene)]bis[2-methyl-] has several scientific research applications:
Chemistry: It is used as a solvent and a co-monomer in the synthesis of polyacetals.
Biology: The compound is studied for its potential use in biochemical assays and as a reagent in various biological reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Mecanismo De Acción
The mechanism of action of 1,3-Dioxolane-2-methanol, 4,4’-[oxybis(methylene)]bis[2-methyl-] involves its ability to form stable acetal and ketal structures. These structures can protect carbonyl groups during chemical reactions, preventing unwanted side reactions . The compound’s reactivity is influenced by the presence of the dioxolane rings and the oxybis(methylene) bridge, which provide unique sites for chemical interactions.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxolane: A simpler analog with a single dioxolane ring.
2-Methyl-1,3-dioxolane: A derivative with a methyl group at the 2-position.
4,4’-[Oxybis(methylene)]bis(1,3-dioxolane): A compound with a similar structure but different substituents.
Uniqueness
1,3-Dioxolane-2-methanol, 4,4’-[oxybis(methylene)]bis[2-methyl-] is unique due to its dual dioxolane rings connected by an oxybis(methylene) bridge. This structure provides enhanced stability and reactivity compared to simpler dioxolane derivatives . Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Propiedades
Número CAS |
850465-26-8 |
|---|---|
Fórmula molecular |
C12H22O7 |
Peso molecular |
278.30 g/mol |
Nombre IUPAC |
[4-[[2-(hydroxymethyl)-2-methyl-1,3-dioxolan-4-yl]methoxymethyl]-2-methyl-1,3-dioxolan-2-yl]methanol |
InChI |
InChI=1S/C12H22O7/c1-11(7-13)16-5-9(18-11)3-15-4-10-6-17-12(2,8-14)19-10/h9-10,13-14H,3-8H2,1-2H3 |
Clave InChI |
FPJNGBWOOFHOEX-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCC(O1)COCC2COC(O2)(C)CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4-Hydroxyphenyl)[3-methoxy-2-(methoxymethoxy)phenyl]methanone](/img/structure/B14202599.png)
![3-Pyridinecarboxylic acid, 2-[4-(1,1-dimethylethyl)phenoxy]-6-methyl-](/img/structure/B14202605.png)
![6-[(1-Methylpiperidin-4-yl)methoxy]isoquinoline;2,2,2-trifluoroacetic acid](/img/structure/B14202612.png)

![Ethyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate](/img/structure/B14202617.png)

![N-[3-(4-bromophenoxy)pyridin-4-yl]methanesulfonamide](/img/structure/B14202622.png)
![Acetic acid;[3-(hydroxymethyl)-2,4,6-triiodo-5-methylphenyl]methanol](/img/structure/B14202626.png)



![2,3-Dibenzyl-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]-1-benzothiophen-4-yl phosphate](/img/structure/B14202656.png)
